N-(4-nitrobenzylmercapto)succinimide
Description
N-(4-Nitrobenzylmercapto)succinimide is a succinimide derivative functionalized with a 4-nitrobenzylthio group. Succinimides are characterized by a five-membered cyclic imide structure, often used as electrophilic reagents in organic synthesis, bioconjugation, and medicinal chemistry due to their reactivity with nucleophiles (e.g., amines, thiols). The 4-nitrobenzylmercapto substituent likely enhances electrophilicity and influences solubility, stability, and target specificity .
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methylsulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4S/c14-10-5-6-11(15)12(10)18-7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2 |
InChI Key |
RVTDJNSSWAWZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
Key Structural Variables :
- Electron-Withdrawing vs. Donating Groups: N-(Arylsulfanyl)succinimides (e.g., N-(phenylthio)succinimide): Electron-withdrawing substituents (Cl, Br) on the aryl group improve reaction yields (e.g., 90–95%) and enantioselectivity (ee >90%) in organocatalytic reactions. Conversely, electron-donating groups (e.g., methyl, methoxy) retain high reactivity but may alter regioselectivity . N-(3,5-Dichlorophenyl)succinimide (NDPS): Chloro substituents confer nephrotoxicity in rats, selectively damaging proximal convoluted tubules and inducing interstitial nephritis. This highlights how halogenation can enhance biological activity but also toxicity .
Functional Group Modifications
Bioconjugation Reagents :
- N-(Benzoyloxy)succinimide : Highly reactive toward amine groups but lacks selectivity (73:28 N-terminal vs. lysine modification). This contrasts with newer reagents like 2-ethynylbenzaldehyde, which achieve >95% N-terminal selectivity .
- Succinimide Esters with Maleimide Groups (e.g., GMBS, SMCC): Used as heterobifunctional cross-linkers. GMBS (N-(4-maleimidobutyryloxy)succinimide) has a short spacer chain, enabling efficient protein conjugation but poor thermal stability. Longer spacers (e.g., SMCC) improve flexibility and binding efficiency .
- Solubility and Stability: N-(2-Hydroxyethyl)succinimide: The hydroxyethyl group enhances water solubility, making it ideal for protein modification. Its succinimide ring opens to form stable amide bonds with lysine residues . Ferrocenyl Succinimides (e.g., SuccFerr): Lipophilic derivatives require encapsulation in nanoparticles for in vivo use due to poor solubility, contrasting with hydrophilic analogs like N-(2-hydroxyethyl)succinimide .
Crystallographic and Structural Insights
- Crystal Structures: N-(Methylphenyl)succinimides: Substituent position (ortho, meta, para) affects molecular planarity. For example, N-(3-methylphenyl)succinimide has a 52.5° tilt between benzene and pyrrolidine rings, compared to 67.7° in the 2,3-dimethyl derivative. These torsional angles influence packing efficiency and intermolecular interactions . N-(3-Hydroxyphenyl)succinimide: Hydrogen bonding via the hydroxyl group stabilizes the crystal lattice, a feature absent in non-hydroxylated analogs .
Data Table: Comparative Analysis of Succinimide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
